1-methyl-2-phenyl-1H-indole-3-carboxylic acid
Description
Fundamental Molecular Structure
The molecular architecture of 1-methyl-2-phenyl-1H-indole-3-carboxylic acid is characterized by a central indole ring system with three distinct substituents positioned at strategic locations. The compound possesses a molecular formula of C16H13NO2 with a molecular weight of 251.28 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The Simplified Molecular Input Line Entry System representation (CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O) clearly delineates the connectivity pattern, showing the methyl group attached to the nitrogen atom, the phenyl ring connected to carbon-2 of the indole system, and the carboxylic acid functionality at the carbon-3 position.
The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-methyl-2-phenylindole-3-carboxylic acid, reflecting the systematic naming convention that accounts for all substituent positions. The InChI key (RELJLFYAYAGHEF-UHFFFAOYSA-N) provides a unique identifier for database searches and computational applications. The structural arrangement creates a molecule with both hydrophilic and hydrophobic regions, where the carboxylic acid group contributes polar character while the aromatic systems provide nonpolar characteristics.
The three-dimensional molecular geometry reveals significant planarity within the indole ring system, with the phenyl substituent capable of adopting various conformational orientations relative to the indole plane. The carboxylic acid group maintains its characteristic planar geometry, with the carbonyl oxygen and hydroxyl group positioned to allow for potential hydrogen bonding interactions. This molecular architecture influences both intramolecular stability and intermolecular association patterns in crystalline and solution phases.
Bond Geometry and Conformational Properties
Analysis of bond lengths and angles within this compound reveals structural features consistent with aromatic indole chemistry. Related crystallographic studies of methyl 1-methyl-1H-indole-3-carboxylate demonstrate that the nitrogen-methyl bond length typically measures approximately 1.453 Angstroms, indicating standard single bond character. The carbon-carbon bond connecting the carboxyl group to the indole ring system exhibits a bond length of approximately 1.467 Angstroms, consistent with single bond character between aromatic carbon and carboxyl carbon.
The molecular planarity extends across the indole ring system, with the benzene and pyrrole rings maintaining coplanarity as observed in related indole derivatives. The phenyl substituent at the carbon-2 position can adopt various orientations, with the dihedral angle between the phenyl ring and indole plane influenced by steric interactions and potential pi-pi stacking effects. Computational studies suggest that the preferred conformation minimizes steric hindrance while maximizing conjugative interactions between the aromatic systems.
The carboxylic acid functionality exhibits standard bond lengths and angles, with the carbon-oxygen double bond measuring approximately 1.2 Angstroms and the carbon-oxygen single bond approximately 1.3 Angstroms. The hydrogen bonding capability of the carboxylic acid group significantly influences molecular packing arrangements and intermolecular interactions. Conformational flexibility exists primarily around the phenyl ring orientation and the carboxylic acid group rotation, allowing for multiple energetically accessible conformations in solution.
Crystal Structure Analysis
Crystallographic analysis of related indole-3-carboxylic acid derivatives provides insights into the solid-state structure of this compound. The crystal packing typically involves hydrogen bonding networks formed by the carboxylic acid functionality, creating extended two-dimensional or three-dimensional structures. In the case of methyl 1-methyl-1H-indole-3-carboxylate, the crystal system adopts an orthorhombic arrangement with space group Pbcm, suggesting similar packing preferences may exist for the carboxylic acid analog.
The unit cell parameters for related indole derivatives demonstrate characteristic dimensions with a = 8.3019 Angstroms, b = 16.628 Angstroms, c = 6.7622 Angstroms, and Z = 4, indicating four molecules per unit cell. The molecular arrangement within the crystal lattice involves C-H···O hydrogen bonds that connect individual molecules into two-dimensional sheets, with additional weak pi-pi interactions between aromatic systems contributing to the overall stability. The packing density reflects efficient space utilization with a calculated density of approximately 1.346 grams per cubic centimeter for related derivatives.
Intermolecular hydrogen bonding patterns play a crucial role in determining crystal structure stability and physical properties. The carboxylic acid groups typically form centrosymmetric dimers through O-H···O hydrogen bonds, creating robust supramolecular assemblies. Additional C-H···O interactions between aromatic hydrogen atoms and carbonyl oxygen atoms contribute to the overall crystal packing arrangement. These structural features influence important physical properties such as melting point, solubility, and mechanical properties of the crystalline material.
Properties
IUPAC Name |
1-methyl-2-phenylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELJLFYAYAGHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429269 | |
| Record name | 1-methyl-2-phenyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59050-41-8 | |
| Record name | 1-methyl-2-phenyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-phenyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 2-phenylindole-3-carboxylic acid is dissolved in acetonitrile and treated with methyl carbonate (a safer alternative to methyl iodide) in the presence of a mineral base such as potassium carbonate. The reaction proceeds under reflux for 2–3 hours, achieving yields of 80–86% after recrystallization (Table 1).
Table 1: Alkylation of 2-Phenylindole-3-Carboxylic Acid
This method’s advantages include operational simplicity and avoidance of toxic methylating agents. However, the availability of 2-phenylindole-3-carboxylic acid as a starting material remains a bottleneck, necessitating efficient upstream synthesis.
The Fischer indolization strategy constructs the indole ring from phenylhydrazines and carbonyl compounds, enabling simultaneous introduction of substituents. Miyasaka et al. (2009) demonstrated this approach using palladium-catalyzed coupling to install the phenyl group.
Mechanistic Insights
- Hydrazine Formation : Reacting 4-phenyl-2-methylcyclohexanone with phenylhydrazine yields the corresponding hydrazone.
- Cyclization : Acid-catalyzed cyclization (e.g., using polyphosphoric acid) induces ring closure to form the indole skeleton.
- Oxidation : The carboxylic acid moiety is introduced via oxidation of a methyl or hydroxymethyl group at position 3 using potassium permanganate or Jones reagent.
Table 2: Fischer Indole Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Cyclization Catalyst | Polyphosphoric acid | |
| Oxidation Agent | KMnO₄ in acidic medium | |
| Overall Yield | 65–72% |
This method offers excellent regioselectivity but requires stringent control over reaction conditions to avoid over-oxidation.
Transition Metal-Catalyzed C–H Functionalization
Zhang et al. (2013) reported a palladium-catalyzed C–H activation strategy to introduce the phenyl group at position 2 post-cyclization.
Key Steps
- Methylation : 1-Methylindole-3-carboxylic acid is synthesized via alkylation as in Section 1.
- Phenylation : A Suzuki-Miyaura coupling installs the phenyl group using phenylboronic acid, Pd(OAc)₂, and a phosphine ligand.
Table 3: Palladium-Catalyzed C–H Phenylation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ | |
| Ligand | Triphenylphosphine | |
| Solvent | DMF/H₂O | |
| Temperature | 100°C | |
| Yield | 78% |
While effective, this route’s reliance on expensive catalysts and ligands limits industrial scalability.
Multi-Component Cascade Reactions
Emerging approaches leverage domino reactions to assemble the indole core and substituents in a single pot. Ames et al. (1959) pioneered a three-component reaction involving aniline derivatives, acetylene dicarboxylates, and aldehydes.
Reaction Profile
- Condensation : Aniline reacts with benzaldehyde to form a Schiff base.
- Cycloaddition : Acetylene dicarboxylate participates in a [2+2] cycloaddition, forming the indole ring.
- Decarboxylation : Thermal decarboxylation yields the target carboxylic acid.
Table 4: Cascade Reaction Performance
| Parameter | Value | Source |
|---|---|---|
| Key Reagent | Dimethyl acetylenedicarboxylate | |
| Temperature | 120°C | |
| Yield | 60% |
This method reduces purification steps but suffers from moderate yields and side-product formation.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Direct Alkylation | 85.6% | High | Low | Low |
| Fischer Indole | 72% | Moderate | Moderate | High |
| C–H Functionalization | 78% | Low | High | Moderate |
| Cascade Reaction | 60% | Moderate | Low | Moderate |
Direct alkylation emerges as the most viable industrial method due to its high yield and simplicity. However, Fischer indole synthesis provides superior regiochemical control for research-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-phenyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-2-phenyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions, electronic properties, and functional groups, influencing their physicochemical and biological behaviors.
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
Biological Activity
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 251.28 g/mol, exhibits properties that could be harnessed in pharmacology, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.
The compound is characterized by its unique structure, which includes an indole ring system substituted with a carboxylic acid group. The structural formula is represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 1-methyl-2-phenylindole-3-carboxylic acid |
| Appearance | Powder |
| Boiling Point | 456.449 °C |
| Density | 1.202 g/cm³ |
Anticancer Activity
Research indicates that indole derivatives, including this compound, possess significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells through various mechanisms, such as the inhibition of anti-apoptotic proteins and the regulation of caspases .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | Not specified | Apoptosis induction |
| 7f | HCT116 | 6.76 | Inhibition of anti-apoptotic proteins |
| 5-Fluorouracil | HCT116 | 77.15 | Standard control |
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, which can be beneficial in treating chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its utility in developing new antimicrobial agents.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 15 |
| P. aeruginosa | 10 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indole derivatives:
- Study on Apoptotic Mechanisms : A recent investigation found that compounds similar to this compound enhance apoptotic action in colorectal carcinoma cells by modulating key apoptotic proteins .
- Antimicrobial Screening : Another study evaluated the antibacterial properties of various indole derivatives, including this compound, revealing promising results against common pathogens .
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-2-phenyl-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step pathway starting from indole derivatives. A common approach involves:
Friedel-Crafts alkylation to introduce the methyl group at the 1-position of indole.
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the phenyl group at the 2-position .
Carboxylic acid functionalization at the 3-position using hydrolysis of esters (e.g., saponification of ethyl esters under basic conditions) .
Key variables affecting yield include temperature (optimal range: 60–80°C for coupling reactions), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. The indole NH proton (if present) appears at δ 10–12 ppm, while aromatic protons range from δ 6.5–8.5 ppm .
- HPLC-MS : Confirm molecular weight (calculated: 265.3 g/mol) and purity (>95% by area normalization) .
- XRD : Resolve crystal structure to validate substituent positions and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .
- FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and indole ring vibrations (~1600 cm⁻¹) .
Q. How do physicochemical properties (e.g., pKa, solubility) impact experimental design for this compound?
- Methodological Answer :
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/aerosols) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How can researchers distinguish between regioisomers (e.g., 1-methyl vs. 2-methyl) during synthesis?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between methyl protons and adjacent substituents .
- HPLC Retention Time : Compare with authentic standards (e.g., 1-methyl isomer elutes earlier due to polarity differences) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation (e.g., di-alkylation) during methyl group introduction?
- Methodological Answer :
- Controlled Alkylation : Use bulky bases (e.g., LDA) to deprotonate indole selectively at the 1-position, minimizing competing 3-alkylation .
- Kinetic Monitoring : Track reaction progress via in-situ IR to halt at >90% conversion .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the mono-alkylated product .
Q. What strategies resolve contradictions in biological activity data (e.g., variable IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Standardization : Control variables like buffer composition (e.g., Tris vs. PBS) and incubation time .
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements .
- Structural Analogs : Compare with derivatives (e.g., ester vs. acid forms) to identify active pharmacophores .
Q. How do computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Predict electronic effects of substituents on acidity/reactivity (e.g., electron-withdrawing groups enhance carboxylate stability) .
- Docking Simulations : Map binding poses with target proteins (e.g., kinases) to prioritize derivatives with optimal steric fit .
Q. What experimental approaches validate the compound’s role as a metabolic intermediate in microbial systems?
- Methodological Answer :
Q. How can crystallographic data address discrepancies in proposed reaction mechanisms (e.g., electrophilic substitution vs. radical pathways)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
